N-(5-bromopyridin-3-yl)benzamide
Overview
Description
Scientific Research Applications
Intermolecular Interactions and Structural Analysis N-(5-bromopyridin-3-yl)benzamide and its derivatives have been a subject of research due to their intriguing chemical properties and potential applications in various fields. One study focuses on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, including compounds closely related to this compound. These compounds exhibit significant intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for their stabilization and potential applications in materials science and drug design (Saeed et al., 2020).
Antifungal Applications Another aspect of research on related benzamide derivatives explores their potential as antifungal agents. Synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives has been investigated for antifungal activity, highlighting the diverse biological applications of benzamide compounds (Narayana et al., 2004).
Biological Evaluation and Kinase Inhibition Further research includes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from antipyrine, showing potential biological applications. These compounds were screened against various enzymes, revealing their potential to bind nucleotide protein targets, which could have implications in medicinal chemistry and drug development (Saeed et al., 2015).
Anti-Fibrosis Drug Potential Moreover, the pharmacokinetics, metabolism, and tissue distribution of related benzamide derivatives have been examined, particularly for their role as ALK5 inhibitors, which suppress renal and hepatic fibrosis. Such studies indicate the potential of these compounds as effective oral anti-fibrotic drugs, demonstrating their significance in addressing fibrotic diseases (Kim et al., 2008).
Synthesis and Biological Activity of Benzamide Derivatives Research also extends to the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives. These studies aim to identify novel compounds with potential biological activities, further expanding the utility of benzamide derivatives in pharmacological and therapeutic applications (Bi, 2015).
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-6-11(8-14-7-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPINVZNJXFKXPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301795 | |
Record name | N-(5-Bromo-3-pyridinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-47-2 | |
Record name | N-(5-Bromo-3-pyridinyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Bromo-3-pyridinyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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